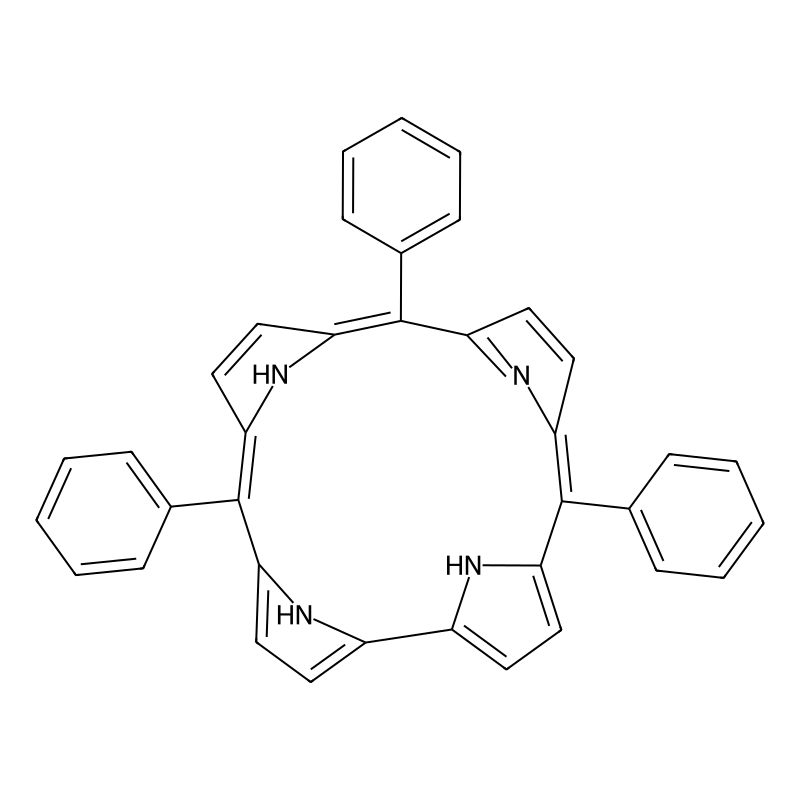

5,10,15-Triphenylcorrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,10,15-Triphenylcorrole is a member of the corrole family, which are contracted porphyrins characterized by a missing meso-carbon bridge. The molecular formula for 5,10,15-triphenylcorrole is C₃₇H₂₆N₄. This compound features a distinctive structure that includes three phenyl groups attached to its core, contributing to its unique electronic and optical properties. Corroles are known for their strong absorbance in the visible region, making them significant in various applications including photodynamic therapy and as sensors.

- No specific information regarding the toxicity or flammability of TPC is readily available in scientific literature.

- As with many organic compounds, it is advisable to handle TPC with care following common laboratory safety practices due to its unknown potential hazards.

TriPhCor as a Ligand

TriPhCor acts as a trianionic ligand, meaning it can donate three electrons to a central metal ion. This ability to complex with metals makes TriPhCor a versatile building block for coordination chemistry research [1]. Scientists can study how different metal ions interact with the TriPhCor ligand, influencing the overall properties of the complex. This research can provide insights into designing new materials with desired functionalities.

Here are some examples of metal-TriPhCor complexes studied by researchers:

- Gallium(III), Indium(III), Iron(III), Manganese(III) [1]

- Nickel(II), Palladium(II), Platinum(II) [1]

[1] 5,10,15-triphenylcorrole [CAS 246231-45-8], Santa Cruz Biotechnology.

5,10,15-Triphenylcorrole exhibits remarkable reactivity under various conditions:

- Vilsmeier Formylation: When treated with the Vilsmeier reagent (phosphoryl chloride and dimethylformamide), 5,10,15-triphenylcorrole primarily yields a 3-formyl derivative. This reaction highlights the compound's ability to undergo electrophilic substitution at specific positions on the corrole ring, demonstrating its unique reactivity compared to other tetrapyrroles .

- Unexpected Products: The compound can also react with 3-dimethylaminoacrolein under Vilsmeier conditions, resulting in unexpected products such as isocorroles. This behavior underscores the "rebel reactivity" of corroles, which can lead to novel reaction pathways not typically observed in related compounds .

5,10,15-Triphenylcorrole has garnered interest for its potential biological activities:

- Anticancer Properties: Preliminary studies suggest that corroles may possess photodynamic therapy capabilities due to their ability to generate reactive oxygen species upon light activation.

- Metal Complex Formation: The ability of 5,10,15-triphenylcorrole to form complexes with metal ions enhances its biological utility. Metalated corroles have shown promise in targeting cancer cells selectively and may also be useful as imaging agents .

The synthesis of 5,10,15-triphenylcorrole can be achieved through several methods:

- Modified Rothemund Method: This one-pot synthesis involves reacting benzaldehyde with an excess of pyrrole. This method is favored for its simplicity and efficiency in producing high yields of the desired corrole .

- Alternative Routes: Other synthetic approaches may involve different precursors or reaction conditions that can alter the electronic properties or yield different derivatives of corroles.

5,10,15-Triphenylcorrole has several notable applications:

- Photodynamic Therapy: Its ability to absorb light and generate reactive species makes it a candidate for cancer treatment.

- Sensors: The unique optical properties of corroles allow them to be used in sensor applications for detecting various analytes.

- Catalysis: The potential for metal coordination opens avenues for using corroles in catalytic processes.

Studies on the interactions of 5,10,15-triphenylcorrole with various substrates reveal its versatility:

- Metal Ion Coordination: The binding affinity of this compound with different metal ions has been explored, showing how these interactions can modify its properties and enhance biological efficacy.

- Electrophilic Reactions: Investigations into electrophilic substitutions have provided insights into how 5,10,15-triphenylcorrole can be functionalized further for specific applications.

Several compounds share structural similarities with 5,10,15-triphenylcorrole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Porphyrin | Tetrapyrrole | Contains four pyrrole units; more stable than corroles. |

| Octaalkylcorrole | Contracted porphyrin | Alkyl substitutions increase solubility; less reactive than triphenylcorrole. |

| Isocorrole | Contracted porphyrin | Exhibits distinct reactivity patterns; less studied than triphenylcorrole. |

| Ferrocenylcorrole | Metallated corrole | Incorporates ferrocenyl groups; exhibits unique electronic properties. |

5,10,15-Triphenylcorrole stands out due to its specific reactivity patterns and potential applications in biological systems compared to these similar compounds. Its unique structure allows for diverse functionalization and interaction possibilities that are not as prevalent in other related macromolecules.

Historical Evolution of One-Pot Rothemund-Type Syntheses

The foundational work of Paul Rothemund in 1936 established the acid-catalyzed condensation of pyrrole and aldehydes as a route to porphyrins. However, the serendipitous discovery of 5,10,15-triphenylcorrole emerged from modifications to this classical approach. In 1999, Paolesse et al. demonstrated that excess pyrrole in a Rothemund reaction with benzaldehyde under acidic conditions (HCl/methanol) yielded 5,10,15-triphenylcorrole instead of the expected porphyrin. This marked the first intentional synthesis of the compound, achieving ~10% yields through a one-pot protocol. The mechanism involves linear oligomerization of three benzaldehyde molecules and four pyrroles, followed by oxidative macrocyclization.

Key historical milestones include:

- 1936: Rothemund’s porphyrin synthesis using aldehydes and pyrrole.

- 1999: Paolesse’s modified Rothemund conditions for corrole formation.

- 2001: Optimization by Paolesse and Nardis using electron-deficient aldehydes to improve yields to 15–20%.

Modern Modifications in Macrocyclic Condensation Reactions

Contemporary syntheses employ tailored catalysts and solvents to enhance efficiency:

Acid Catalysts:

Oxidant Systems:

Solvent Engineering:

Comparative Analysis of Pyrrole:Aldehyde Stoichiometric Ratios

Stoichiometry critically influences product distribution:

| Pyrrole:Aldehyde Ratio | Primary Product | Yield (%) | Byproducts |

|---|---|---|---|

| 1:1 | Porphyrin | 40–50 | Corrole (<5%) |

| 4:1 | 5,10,15-Triphenylcorrole | 20–25 | Porphyrin (10–15%) |

| 8:1 | Corrole-Porphyrin Mixture | 15–30 | Linear Oligomers (20%) |

Optimal results occur at a 4:1 molar ratio, favoring corrole formation while minimizing unreacted pyrrole. Excess pyrrole (>8:1) promotes scrambling, leading to mixed macrocycles.

Cobalt-Templated Approaches for Structural Stabilization

Cobalt(III) incorporation prevents corrole protonation and ring distortion:

Synthesis Protocol:

Structural Benefits:

Electronic Effects:

Transition Metal Insertion Strategies (Iron, Cobalt, Gold, Antimony)

The insertion of transition metals into the TPC cavity employs distinct methodologies depending on the metal’s electronic and steric requirements. Iron insertion is achieved via alkylation reactions: treatment of the iron(II) corrolate {K(thf)₂}[Fe(TPC)] with alkyl halides yields tetravalent iron-alkyl complexes such as [Fe(R)(TPC)] (R = Me, Et, i-Pr) [1]. These reactions proceed through a second-order rate law, consistent with an Sₙ2-type mechanism or outer-sphere electron transfer [1].

Cobalt(III) insertion is facilitated by cobalt acetate in the presence of axial ligands. For instance, reacting free-base TPC with cobalt acetate and triphenylphosphine produces stable Co(III) complexes, preventing oxidative dimerization [2]. In contrast, gold insertion requires milder conditions, such as gold(III) acetate, to avoid macrocycle degradation. This method successfully generates Au(III)-TPC derivatives, even with β-octabromo-substituted corroles [5].

Antimony(V) insertion involves nitro-group transfer via radical pathways. Treating antimony(V) precursors with TPC under oxidative conditions yields trans-difluoro(3,17-dinitrocorrolato)antimony(V) complexes, which undergo photo-redox oxygenation [4].

Table 1: Metal Insertion Methods for 5,10,15-Triphenylcorrole

| Metal | Method | Key Reagents | Product |

|---|---|---|---|

| Fe(IV) | Alkylation | Alkyl halides | [Fe(R)(TPC)] |

| Co(III) | Acetate/axial ligand stabilization | Co(OAc)₂, PPh₃ | [Co(PPh₃)(TPC)] |

| Au(III) | Acetate-mediated insertion | Au(OAc)₃ | [Au(TPC)] |

| Sb(V) | Nitro-group transfer | NOBF₄, SbCl₅ | [Sb(F)₂(NO₂)₂(TPC)] |

Unusual Oxidation State Stabilization (Iron(IV), Cobalt(III))

The contracted corrole cavity induces strong ligand fields, stabilizing high-valent metals. Iron(IV)-TPC alkyl complexes exhibit remarkable resistance to β-hydride elimination, a reactivity unattainable in porphyrin analogues. Thermolysis of [Fe(Et)(TPC)] generates ethylene via Fe–C homolysis, while radical traps yield acetaldehyde or ethyl phenyl thioether, underscoring the Fe(IV) intermediate’s stability [1].

Cobalt(III)-TPC complexes, such as [Co(PPh₃)(TPC)], avoid reduction or dimerization due to axial ligand coordination. The strong σ-donor triphenylphosphine ligand mitigates electron deficiency at the Co(III) center, enhancing stability [2]. Similarly, iridium(III)-TPC derivatives stabilized by water-soluble phosphines demonstrate prolonged triplet lifetimes (>100 μs), enabling applications in photodynamic therapy [5].

Axial Ligand Effects on Electronic Configuration

Axial ligands critically modulate the electronic structure of TPC-metal complexes. In iron(IV)-TPC alkyls, the absence of β-hydride elimination is attributed to the strong Fe(IV)–C bond and the lack of accessible β-hydrogens [1]. For cobalt(III)-TPC, axial phosphine ligands raise the metal’s redox potential, favoring the +3 oxidation state [2].

In gold(III)-TPC, axial halides or aryl groups influence luminescence properties. For example, Au(III)-octabromo-TPC derivatives with SF₅ substituents exhibit redshifted absorption bands due to enhanced π-backbonding [5]. Antimony(V)-TPC complexes with axial nitro groups undergo photoinduced oxygen insertion, a process quenched by stronger-field ligands like fluoride [4].

Comparative Reactivity with Porphyrin Analogues

The smaller cavity and trianionic charge of TPC confer distinct reactivity relative to porphyrins:

- Oxidation State Accessibility: TPC stabilizes Fe(IV) and Co(III), whereas porphyrins favor Fe(III) and Co(II) [1] [2].

- Resistance to Demetalation: Au(III)-TPC resists acid-induced demetalation better than Au(III)-porphyrins due to stronger Au–N bonds [5].

- Radical Pathways: Sb(V)-TPC facilitates nitro-group transfer via radicals, a pathway less prevalent in porphyrins [4].

Table 2: Reactivity Comparison of TPC vs. Porphyrin Complexes

| Property | TPC Complexes | Porphyrin Complexes |

|---|---|---|

| Fe Oxidation States | IV (stable) | III (predominant) |

| Co Oxidation States | III (with axial ligands) | II (common) |

| Au Stability | High (resists demetalation) | Moderate |

| β-H Elimination | Resistant | Common |

The adsorption of 5,10,15-triphenylcorrole molecules on metallic substrates represents a remarkable example of surface-induced chirality, where achiral molecules develop chiral properties through specific interactions with the substrate surface. When iron-5,10,15-triphenylcorrole molecules are deposited onto a copper(111) surface under ultrahigh vacuum conditions, the surface interaction fundamentally alters the molecular structure and electronic properties, leading to the emergence of chirality that is absent in the gas-phase or solution-phase molecules [1] [2].

The mechanism of chirality induction involves the formation of specific molecule-substrate configurations that break the inherent symmetry of the corrole macrocycle. Research has demonstrated that iron-5,10,15-triphenylcorrole molecules adopt a saddle conformation upon adsorption, with the molecular plane tilted at approximately 50 degrees relative to the substrate surface [3] [4]. This tilted adsorption geometry creates two distinct chiral configurations, manifested as mirror-image L-shaped contours when observed through scanning tunneling microscopy imaging [1] [2].

The chirality induction process is directly linked to the electronic structure changes that occur upon surface adsorption. The corrole macrocycle forms chemisorption bonds with the copper surface through electron donation into down-shifted and nearly degenerate unoccupied molecular π-orbitals, accompanied by electron back-donation from molecular π-orbitals to the surface [5]. This bidirectional electron transfer creates a strong molecule-substrate interaction that stabilizes specific conformational states, including those that would be energetically unfavorable in the gas phase [1] [2].

The surface-induced chirality phenomenon exhibits substrate-dependent characteristics, with the degree and nature of chiral induction varying according to the specific metallic surface employed. On copper(111) surfaces, the chiral configurations are stable and can be reproducibly observed, while different substrates may produce alternative chiral arrangements or degrees of symmetry breaking [6] [7]. The temperature dependence of chirality induction shows that low-temperature conditions are essential for maintaining stable chiral configurations, as thermal motion at elevated temperatures can lead to conformational averaging and loss of chiral characteristics [4] [8].

Scanning Tunneling Microscopy Conformational Switching

Scanning tunneling microscopy serves as both an imaging technique and a precise manipulation tool for controlling the conformational states of individual 5,10,15-triphenylcorrole molecules on metallic surfaces. The scanning tunneling microscopy tip can be employed as a local probe to induce controllable switching between different molecular orientations and conformations with single-molecule precision [1] [2].

The conformational switching process involves the application of specific voltage pulses and tip positioning protocols that selectively destabilize particular molecular configurations while promoting transitions to alternative stable states. Individual iron-5,10,15-triphenylcorrole molecules can be controllably switched between different orientations through careful manipulation of the scanning tunneling microscopy tip position and applied bias voltage [1] [2]. This manipulation capability extends to conformations that are unfavorable during the initial adsorption process, demonstrating the remarkable degree of control achievable through scanning tunneling microscopy-based manipulation techniques [1] [2].

The switching mechanisms operate through both attractive and repulsive interaction modes between the scanning tunneling microscopy tip and the adsorbed molecules. In attractive manipulation modes, molecules can be pulled or induced to slide along the surface through careful tip positioning and voltage application [9] [10]. Repulsive manipulation involves pushing molecules through the application of larger forces, typically achieved through reduced tunneling resistances and closer tip-surface approaches [9] [10].

The conformational switching process reveals the dynamic nature of molecule-surface interactions and the multiple stable states accessible to corrole molecules on metallic substrates. Temperature-dependent studies have shown that conformational switching rates and pathways are strongly influenced by thermal energy, with low-temperature conditions providing the most precise control over molecular manipulation [4] [8]. The ability to access multiple conformational states through scanning tunneling microscopy manipulation provides unprecedented opportunities for investigating the relationship between molecular structure and electronic properties at the single-molecule level [3] [7].

Substrate-Dependent Saddle Distortion Phenomena

The saddle distortion of 5,10,15-triphenylcorrole molecules exhibits pronounced substrate-dependent characteristics that fundamentally alter the molecular geometry and electronic structure upon surface adsorption. The degree and nature of saddle distortion are directly influenced by the specific substrate material, surface crystallographic orientation, and the strength of molecule-substrate interactions [11] [12].

Free-base 5,10,15-triphenylcorrole molecules exhibit a moderate saddle distortion in their crystal structures, with a mean deviation from planarity of approximately 0.154 Ångstroms and dihedral angles between pyrrole rings ranging from 15.0 to 15.6 degrees [11]. This intrinsic nonplanarity arises from the steric clash of three hydrogen atoms in the central cavity of the corrole macrocycle, which is relieved through the adoption of a saddled conformation [11] [13].

When 5,10,15-triphenylcorrole molecules are adsorbed on metallic surfaces, the substrate interaction significantly modifies the degree of saddle distortion. Copper corroles demonstrate particularly pronounced substrate-dependent saddling effects due to the energetically favorable copper(dx²-y²)-corrole(π) orbital interaction [12] [14]. This interaction leads to inherent saddling even in sterically unhindered copper corroles, and the effect is dramatically enhanced when the molecules are adsorbed on metallic substrates [12].

The substrate-dependent distortion phenomena follow systematic trends based on the electronic properties of both the corrole substituents and the substrate material. For copper corroles, the degree of saddling increases in the order: hydrogen ≲ fluorine < aryl ≲ bromine ≲ iodine < trifluoromethyl substituents [14]. This ordering reflects the combined effects of electronic withdrawing power and steric hindrance of the substituents, with electron-withdrawing groups generally promoting greater saddle distortions [14].

The relationship between substrate properties and molecular distortion extends beyond simple steric considerations to include electronic coupling effects and orbital overlap characteristics. Different metallic substrates produce varying degrees of charge transfer and orbital hybridization with the corrole macrocycle, leading to substrate-specific distortion patterns [5] [15]. Silver(111) and gold(111) surfaces, for example, produce different distortion characteristics compared to copper(111) due to variations in the work function and electronic structure of these metals [6] [7].

The temperature dependence of substrate-dependent saddle distortion reveals the dynamic nature of molecule-surface interactions and the role of thermal energy in modulating conformational flexibility. Low-temperature scanning tunneling microscopy studies have shown that saddle distortion parameters can be modified through controlled thermal cycling, providing a means for fine-tuning molecular geometry through environmental control [4] [8].

XLogP3

Dates

Explore Compound Types